N-(2H-1,3-benzodioxol-5-yl)-3-propanamido-1-benzofuran-2-carboxamide
Description
Key Structural Features:
- Stereochemistry : No chiral centers are present, as confirmed by the absence of stereodescriptors in its IUPAC name.
- Hydrogen Bonding : The carboxamide (-CONH-) and propanamido (-NHCO-) groups serve as hydrogen bond donors and acceptors, critical for molecular recognition.
- Aromatic Stacking : The benzofuran and benzodioxole rings enable π-π interactions, potentially stabilizing protein-ligand complexes.
Comparative Structural Analysis with Related Benzodioxole-Benzofuran Hybrids
To contextualize this compound’s uniqueness, Table 1 compares it with structurally related hybrids:
Structural Insights:
- Substituent Flexibility : Unlike rigid spirocyclic systems (e.g., the piperidine hybrid in ), the propanamido group in this compound offers conformational flexibility, which may enhance binding to diverse biological targets.
- Electron Density : The benzodioxole moiety’s electron-rich nature contrasts with simpler benzofuran derivatives (e.g., 3-benzamido-1-benzofuran-2-carboxamide), potentially improving interactions with enzymes like PI3K or VEGFR-2.
- Hybridization Effects : Compared to benzofuran-piperazine hybrids (e.g., compound 3 in ), the presence of both benzodioxole and propanamido groups may synergistically modulate bioactivity, as seen in dual kinase inhibitors.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-16(22)21-17-12-5-3-4-6-13(12)26-18(17)19(23)20-11-7-8-14-15(9-11)25-10-24-14/h3-9H,2,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCIYOGNTXDDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-propanamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol, water, and tetrahydrofuran (THF), along with reagents such as sodium hydroxide (NaOH) for the hydrolysis steps .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput synthesis techniques to ensure scalability and efficiency. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-3-propanamido-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Neuroprotective Applications
Recent studies have highlighted the neuroprotective effects of compounds related to benzofuran derivatives. For example, a series of novel benzofuran derivatives were synthesized and evaluated for their neuroprotective properties against NMDA-induced excitotoxicity. Among these, specific derivatives exhibited potent neuroprotective actions comparable to memantine, a well-known NMDA receptor antagonist .
Case Study: Neuroprotective Efficacy
In a study evaluating the neuroprotective effects of various derivatives:
- Compound 1f : Exhibited significant protection against NMDA-induced neuronal damage at a concentration of 100 μM.
- Compound 1j : Demonstrated marked anti-excitotoxic effects at concentrations of 100 and 300 μM.
These findings suggest that structural modifications, such as substituents on the benzofuran moiety, play a critical role in enhancing neuroprotective activity .
Antioxidant Activity
The antioxidant properties of N-(2H-1,3-benzodioxol-5-yl)-3-propanamido-1-benzofuran-2-carboxamide are also noteworthy. Studies have shown that certain derivatives can scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates. The structure-activity relationship indicates that specific substitutions enhance the antioxidant capacity .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. Research has demonstrated that benzofuran derivatives can exert cytotoxic effects on breast cancer cells (MCF-7, MDA-MB-231), lung cancer cells (A549), and others .
Case Study: Cytotoxicity Assessment
A comprehensive evaluation of several benzofuran derivatives revealed:
- Cytotoxic Effects : Notable cytotoxicity against various cancer cell lines was observed.
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Concentration (μM) | Observed Effect |
|---|---|---|---|
| Neuroprotection | Compound 1f | 100 | Significant protection against NMDA |
| Neuroprotection | Compound 1j | 100 & 300 | Marked anti-excitotoxic effects |
| Antioxidant Activity | Compound 1j | Various | Scavenging of free radicals |
| Cytotoxicity | Benzofuran Derivatives | Varies | Cytotoxic effects on multiple cancer types |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-propanamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitochondrial membrane potential, which can lead to the selective killing of tumor cells under glucose starvation conditions . This mechanism highlights its potential as an antitumor agent by exploiting the metabolic vulnerabilities of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: N-(2H-1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS 872613-03-1)
This compound shares the benzofuran-carboxamide backbone and benzodioxole substituent with the target molecule but differs in the 3-position substitution: a 5-chloro-2-methoxybenzamido group replaces the propanamido moiety. Key comparisons include:
- Molecular Weight and Complexity: The chloro-methoxybenzamido substituent increases molecular weight (C₂₄H₁₇ClN₂O₆ vs.
- Synthetic Accessibility : The benzamido group in this analog is synthesized via coupling of 5-chloro-2-methoxybenzoic acid derivatives, whereas the propanamido group in the target compound may require simpler alkylation or acylation steps .
- Biological Implications : Chlorine and methoxy groups in the analog could improve lipophilicity and resistance to oxidative metabolism compared to the aliphatic propanamido chain .
Functional Group Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Its N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature that could be extrapolated to the target compound if its propanamido group acts as a weak directing moiety. However, the absence of a benzodioxole ring in this analog reduces its metabolic stability relative to the target molecule .
Hydroxamic Acid Derivatives
Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () share the hydroxamic acid functional group, which is critical for metalloenzyme inhibition (e.g., histone deacetylases). The target compound lacks this group but retains the benzamide scaffold, suggesting divergent biological targets. Hydroxamic acids generally exhibit stronger chelation properties, whereas the target’s propanamido group may prioritize hydrophobic interactions .
Research Findings and Implications
- Structural Determination : Both the target compound and its analogs rely on X-ray crystallography (via SHELX software) for structural confirmation, underscoring the importance of precision in characterizing benzofuran derivatives .
- Synthetic Flexibility : The propanamido group in the target compound may offer simpler synthetic routes compared to halogenated benzamido analogs, though at the cost of reduced electronic diversity .
- Pharmacological Potential: The benzodioxole ring, common in the target and its closest analog, is associated with enhanced blood-brain barrier penetration in neuroactive compounds, suggesting possible CNS applications .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-propanamido-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H17N3O5
- Molecular Weight : 353.35 g/mol
This compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and antioxidant effects.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that benzodioxole derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress .
Anticancer Activity
Several studies have investigated the anticancer potential of benzodioxole derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Effects
This compound has been reported to exhibit anti-inflammatory properties. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. Such effects suggest its potential use in treating inflammatory diseases .
Neuroprotective Effects
The compound's structural features suggest it may offer neuroprotective benefits. Similar compounds have shown efficacy in protecting neuronal cells against oxidative damage and excitotoxicity, making them candidates for neurodegenerative disease therapies .
The mechanisms underlying the biological activities of this compound involve:
- Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.
- Inhibition of Apoptotic Pathways : By modulating key proteins involved in apoptosis, the compound can promote cell survival in normal cells while inducing death in cancerous cells.
- Cytokine Modulation : The suppression of pro-inflammatory cytokines contributes to its anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antioxidant | High | |
| Anticancer | Moderate | |
| Anti-inflammatory | High | |
| Neuroprotective | Potential |
Case Study: Anticancer Activity
In a study conducted on MCF-7 breast cancer cells, this compound was found to reduce cell viability significantly at concentrations above 10 µM. The mechanism involved the induction of apoptosis through the mitochondrial pathway, evidenced by increased levels of cleaved caspases .
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective effects of benzodioxole derivatives revealed that they could mitigate neuronal damage in models of oxidative stress. The study highlighted the importance of the benzodioxole structure in enhancing brain penetration and antioxidant capacity .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-(2H-1,3-benzodioxol-5-yl)-3-propanamido-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling benzodioxol-5-amine derivatives with substituted benzofuran-carboxylic acids. For example, similar compounds (e.g., benzodioxole-imidazole hybrids) are synthesized via multi-step protocols involving nucleophilic substitution, condensation, and amide bond formation using reagents like EDCI/HOBt . Optimization may include solvent selection (e.g., THF or DMF), temperature control (0–80°C), and catalyst screening (e.g., NaH for deprotonation) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and confirms substitution patterns. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography (using SHELX programs) provides definitive stereochemical data .
Q. What preliminary biological activities have been reported for structurally related benzodioxole-benzofuran hybrids?
- Methodological Answer : Analogous compounds exhibit antifungal and anti-inflammatory activity. For example, benzodioxole-imidazole derivatives showed MIC values of 8–32 µg/mL against Candida albicans via ergosterol biosynthesis inhibition . Screening should follow CLSI guidelines using microbroth dilution assays .
Advanced Research Questions
Q. How can computational methods like AutoDock4 elucidate this compound’s interaction with biological targets?
- Methodological Answer : AutoDock4 enables flexible receptor docking by sampling ligand conformations and calculating binding energies (ΔG). For example, docking β-keto-benzodioxole derivatives into fungal CYP51 revealed hydrogen bonds with Thr318 and hydrophobic interactions with Leu321 . Use Lamarckian genetic algorithms with 100 runs and a grid box covering the active site .
Q. What strategies resolve contradictions in crystallographic data for benzofuran-carboxamide derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–O vs. C–N) require re-refinement in SHELXL with updated restraints. Cross-validate against neutron diffraction data or DFT-optimized geometries. For example, SHELX’s rigid-bond test can identify over-constrained thermal parameters .
Q. How do substituents on the benzodioxole ring influence pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest electron-withdrawing groups (e.g., –NO₂) enhance antifungal potency, while bulky substituents reduce bioavailability. Compare IC₅₀ values of analogs using ANOVA and Tukey’s post hoc test. For instance, 3-propanamido substitution improves membrane permeability in logP assays .
Q. What experimental designs validate the compound’s metabolic stability in vitro?
- Methodological Answer : Conduct hepatic microsomal assays (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the half-life method. Include positive controls (e.g., verapamil) and account for nonspecific binding .
Q. How can analytical discrepancies in HPLC purity assessments be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
